molecular formula C21H16FN3OS B2593486 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 902909-89-1

3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2593486
CAS No.: 902909-89-1
M. Wt: 377.44
InChI Key: MVYNGYQXNAFQKJ-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine and sulfur atoms, along with the pyrido[2,3-d]pyrimidine core, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrido[2,3-d]pyrimidine core using benzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the fluorophenylmethylsulfanyl group: This is typically done through a nucleophilic substitution reaction where the pyrido[2,3-d]pyrimidine derivative reacts with 2-fluorobenzylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrido[2,3-d]pyrimidine core or the benzyl group, leading to various reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Reduced derivatives: From reduction reactions.

    Substituted phenyl derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with specific biological targets, making it a promising lead compound in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the fluorophenylmethylsulfanyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Lacks the benzyl and fluorophenylmethylsulfanyl groups.

    3-benzyl-2-phenyl-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Lacks the fluorophenylmethylsulfanyl group.

    2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one: Lacks the benzyl group.

Uniqueness

The uniqueness of 3-benzyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one lies in its combination of the benzyl, fluorophenylmethylsulfanyl, and pyrido[2,3-d]pyrimidine moieties. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c22-18-11-5-4-9-16(18)14-27-21-24-19-17(10-6-12-23-19)20(26)25(21)13-15-7-2-1-3-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYNGYQXNAFQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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